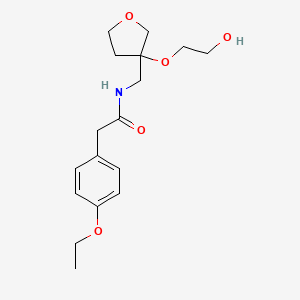

2-(4-ethoxyphenyl)-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-ethoxyphenyl)-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It belongs to the class of acetamides and is commonly referred to as EHT 1864.

Wissenschaftliche Forschungsanwendungen

Comparative Metabolism of Chloroacetamide Herbicides

Research on chloroacetamide herbicides, such as acetochlor and butachlor, demonstrates the metabolic pathways in human and rat liver microsomes. This study highlights the importance of understanding the metabolic activation and detoxification processes of chemicals with acetamide groups, potentially indicating the metabolism and environmental fate of related compounds (Coleman, Linderman, Hodgson, & Rose, 2000).

Chemoselective Acetylation of 2-Aminophenol

The study on the chemoselective monoacetylation of 2-aminophenol to produce N-(2-hydroxyphenyl)acetamide using immobilized lipase suggests applications in synthesizing intermediates for antimalarial drugs. This demonstrates the versatility of acetamide derivatives in pharmaceutical synthesis (Magadum & Yadav, 2018).

Synthesis of Cyclic Hydroxamic Acids

The synthesis of cyclic hydroxamic acids and lactams with a benzoxazine skeleton, involving ethyl 2-nitrophenyl oxalate, shows the potential for creating bioactive molecules with acetamide functionalities. These compounds could be explored for their natural cyclic hydroxamic acid-like activities (Hartenstein & Sicker, 1993).

Different Spatial Orientations of Amide Derivatives

Research on the spatial orientations of amide derivatives and their coordination in crystal structures provides insights into the design of molecules with specific geometries for material science or drug design. This could apply to molecules with similar structures to the query compound (Kalita & Baruah, 2010).

Synthesis of Protein Tyrosine Phosphatase 1B Inhibitors

The design and synthesis of 2-(4-methoxyphenyl)ethyl acetamide derivatives as protein tyrosine phosphatase 1B inhibitors for antidiabetic activity highlight the pharmaceutical applications of acetamide derivatives in targeting specific enzymes (Saxena et al., 2009).

Novel Coordination Complexes and Antioxidant Activity

Studies on pyrazole-acetamide derivatives and their coordination complexes with metal ions such as Co(II) and Cu(II) reveal potential in creating compounds with significant antioxidant activity. This suggests that acetamide derivatives could be key in synthesizing novel antioxidants (Chkirate et al., 2019).

Eigenschaften

IUPAC Name |

2-(4-ethoxyphenyl)-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO5/c1-2-22-15-5-3-14(4-6-15)11-16(20)18-12-17(23-10-8-19)7-9-21-13-17/h3-6,19H,2,7-13H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCSWIGHKBXORBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NCC2(CCOC2)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-ethoxyphenyl)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2657429.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethanamine](/img/structure/B2657441.png)

![3-(4-bromophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2657443.png)

![2-Piperidinone, 1-[2-(trifluoromethyl)phenyl]-](/img/structure/B2657447.png)